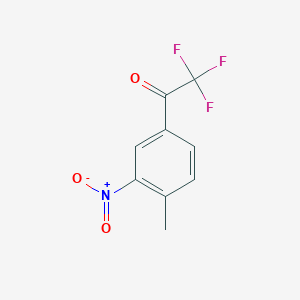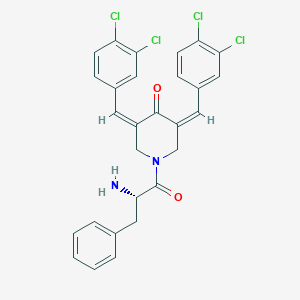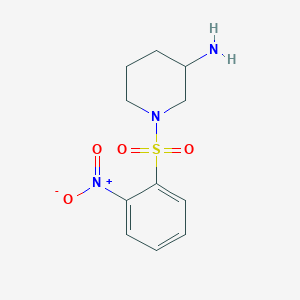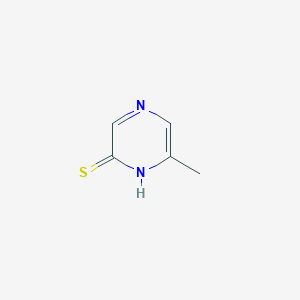
6-Methylpyrazine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylpyrazine-2(1H)-thione is an organic compound belonging to the pyrazine family It features a pyrazine ring substituted with a methyl group at the 6-position and a thione group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyrazine-2(1H)-thione typically involves the reaction of 6-methylpyrazine with sulfur-containing reagents. One common method is the reaction of 6-methylpyrazine with Lawesson’s reagent, which facilitates the introduction of the thione group at the 2-position. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Methylpyrazine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the thione group can yield the corresponding thiol or hydrogenated derivatives.
Substitution: The methyl group at the 6-position can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.
Substitution: Electrophilic reagents, such as halogens or nitro compounds, can be used for substitution reactions under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrogenated derivatives.
Substitution: Halogenated or nitro-substituted pyrazine derivatives.
Scientific Research Applications
6-Methylpyrazine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 6-Methylpyrazine-2(1H)-thione exerts its effects depends on its interaction with molecular targets. The thione group can interact with metal ions, forming coordination complexes that influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
6-Methylpyrazine-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a thione group.
2-Hydroxy-6-methylpyrazine: Features a hydroxyl group at the 2-position instead of a thione group.
6-Methylpyrazine-2-amine: Contains an amino group at the 2-position.
Uniqueness: 6-Methylpyrazine-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C5H6N2S |
|---|---|
Molecular Weight |
126.18 g/mol |
IUPAC Name |
6-methyl-1H-pyrazine-2-thione |
InChI |
InChI=1S/C5H6N2S/c1-4-2-6-3-5(8)7-4/h2-3H,1H3,(H,7,8) |
InChI Key |
XVVIERYPTNMLNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


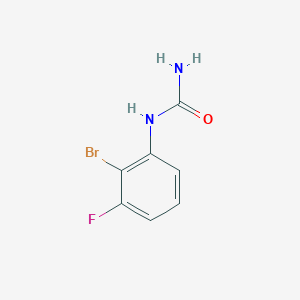
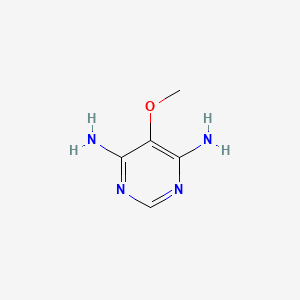
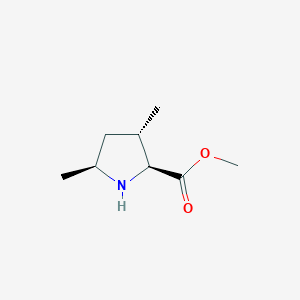
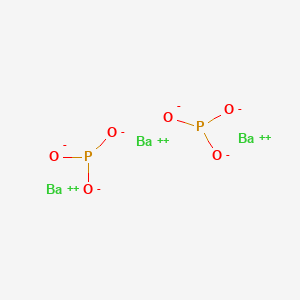
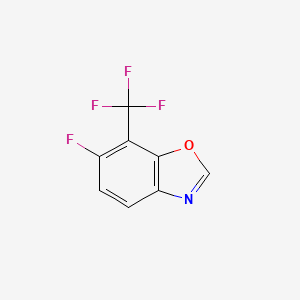
![2-(Difluoromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12853923.png)
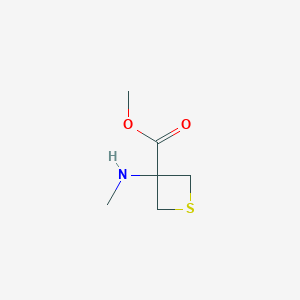
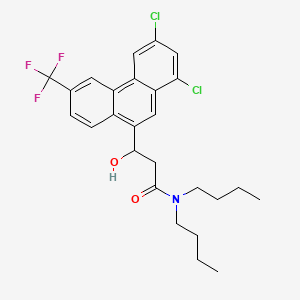
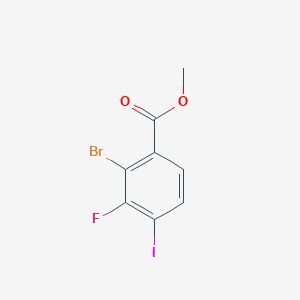
![2-(Bromomethyl)-7-methylbenzo[d]oxazole](/img/structure/B12853946.png)
